Cas no 1352041-45-2 (4-Bromo-5-(chloromethyl)thiazole)

4-Bromo-5-(chloromethyl)thiazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-(chloromethyl)thiazole
- Thiazole, 4-bromo-5-(chloromethyl)-
- 4-bromo-5-(chloromethyl)-1,3-thiazole
-
- インチ: 1S/C4H3BrClNS/c5-4-3(1-6)8-2-7-4/h2H,1H2
- InChIKey: WIDAIXSCDMIQEH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)SC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 82.4
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Bromo-5-(chloromethyl)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059004600-5g |
4-Bromo-5-(chloromethyl)thiazole |
1352041-45-2 | 97% | 5g |
2,090.40 USD | 2021-06-01 | |
Alichem | A059004600-1g |
4-Bromo-5-(chloromethyl)thiazole |
1352041-45-2 | 97% | 1g |
792.54 USD | 2021-06-01 |
4-Bromo-5-(chloromethyl)thiazole 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-Bromo-5-(chloromethyl)thiazoleに関する追加情報
4-Bromo-5-(chloromethyl)thiazole: A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-Bromo-5-(chloromethyl)thiazole (CAS No. 1352041-45-2) is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its bromine and chloromethyl functionalities, offers a wide range of opportunities for synthetic transformations and biological evaluations.
The molecular structure of 4-Bromo-5-(chloromethyl)thiazole consists of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the bromine atom at the 4-position and the chloromethyl group at the 5-position provides multiple reactive sites that can be exploited for various chemical reactions. These functional groups make 4-Bromo-5-(chloromethyl)thiazole an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
In recent years, 4-Bromo-5-(chloromethyl)thiazole has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of thiazole-based drugs. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The bromine and chloromethyl functionalities in 4-Bromo-5-(chloromethyl)thiazole can be readily modified to introduce various substituents, thereby expanding the scope of potential therapeutic agents.
A notable example of the application of 4-Bromo-5-(chloromethyl)thiazole in drug development is its use in the synthesis of thiazole-based inhibitors. These inhibitors have shown promise in targeting specific enzymes involved in various diseases. For instance, thiazole derivatives have been reported to inhibit kinases, which are key enzymes in signal transduction pathways associated with cancer progression. By modifying the structure of 4-Bromo-5-(chloromethyl)thiazole, researchers can optimize the potency and selectivity of these inhibitors, leading to more effective therapeutic candidates.
Beyond pharmaceutical applications, 4-Bromo-5-(chloromethyl)thiazole has also found use in materials science. The thiazole ring is known for its stability and ability to form strong intermolecular interactions, making it suitable for the development of functional materials such as polymers and coatings. The bromine and chloromethyl groups can be utilized to introduce cross-linking or other functional groups that enhance the mechanical properties or chemical resistance of these materials.
In addition to its synthetic utility, 4-Bromo-5-(chloromethyl)thiazole has been investigated for its biological activities. Studies have shown that thiazole derivatives can exhibit potent antimicrobial activity against a wide range of bacteria and fungi. This makes them valuable candidates for developing new antibiotics to combat multidrug-resistant pathogens. The ability to modify the structure of 4-Bromo-5-(chloromethyl)thiazole allows researchers to fine-tune its antimicrobial properties and improve its efficacy.
The versatility of 4-Bromo-5-(chloromethyl)thiazole extends to its use in chemical biology research. Thiazoles are often employed as scaffolds for small molecule probes that can be used to study protein-protein interactions or other cellular processes. By incorporating different functional groups into the structure of 4-Bromo-5-(chloromethyl)thiazole, scientists can create probes with specific binding affinities or fluorescent labels, enabling detailed investigations into cellular mechanisms.
In conclusion, 4-Bromo-5-(chloromethyl)thiazole (CAS No. 1352041-45-2) is a highly versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an excellent starting material for the synthesis of complex molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
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